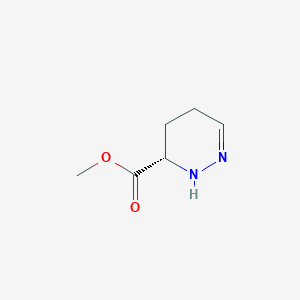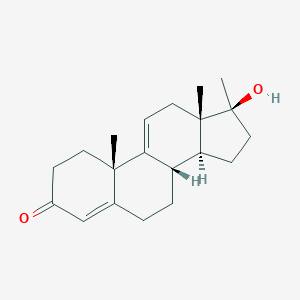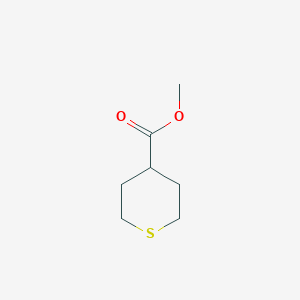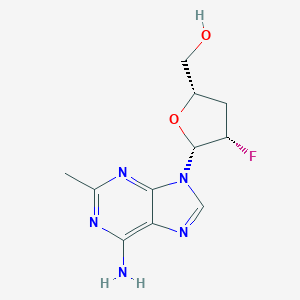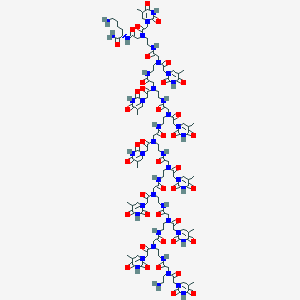
Peptide nucleic acid, T10-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide nucleic acid (PNA) is a synthetic DNA analogue that has been widely used in scientific research due to its unique properties. T10-lysine is a type of PNA that has a 10-mer lysine tail attached to its N-terminus, which enhances its solubility and cellular uptake. In
科学研究应用
T10-lysine Peptide nucleic acid, T10-lysine has been used in various scientific research applications, including gene editing, antisense therapy, and biosensing. It can bind to DNA or RNA with high affinity and specificity, and form stable duplexes or triplexes. This allows for the selective recognition and manipulation of specific nucleic acid sequences. T10-lysine Peptide nucleic acid, T10-lysine can also be conjugated to other molecules, such as fluorophores or nanoparticles, for imaging or delivery purposes.
作用机制
The mechanism of action of T10-lysine Peptide nucleic acid, T10-lysine involves the hybridization with complementary nucleic acid sequences. The lysine tail enhances the cellular uptake of Peptide nucleic acid, T10-lysine by promoting endosomal escape and nuclear localization. Once inside the cell, Peptide nucleic acid, T10-lysine can bind to its target sequence and interfere with gene expression or function. This can be achieved by blocking transcription, translation, or splicing, or by inducing cleavage or recombination of DNA or RNA.
生化和生理效应
T10-lysine Peptide nucleic acid, T10-lysine has been shown to have minimal off-target effects and toxicity in vitro and in vivo. It can penetrate various cell types and tissues, including cancer cells and brain tissue. It can also cross the blood-brain barrier and target specific neurons or glia. T10-lysine Peptide nucleic acid, T10-lysine can modulate gene expression or function in a reversible and dose-dependent manner. This makes it a valuable tool for studying gene regulation, disease mechanisms, and drug discovery.
实验室实验的优点和局限性
The advantages of using T10-lysine Peptide nucleic acid, T10-lysine in lab experiments include its high specificity, stability, and versatility. It can be designed to target any nucleic acid sequence, and modified to enhance its properties or conjugate to other molecules. It can also be used in various techniques, such as PCR, microarray, or fluorescence in situ hybridization (FISH). The limitations of using T10-lysine Peptide nucleic acid, T10-lysine in lab experiments include its cost, complexity, and delivery efficiency. It requires specialized equipment and expertise for synthesis, purification, and characterization. It also requires optimization of the delivery method for different cell types and tissues.
未来方向
The future directions of T10-lysine Peptide nucleic acid, T10-lysine research include the development of new applications and modifications. It can be used in combination with other technologies, such as CRISPR/Cas9 or RNA interference (RNAi), for more precise and efficient gene editing or silencing. It can also be used in biosensing or diagnostic assays for the detection of specific nucleic acid sequences. The modifications of T10-lysine Peptide nucleic acid, T10-lysine can include the introduction of unnatural bases or linkages, or the conjugation to other functional groups for specific purposes.
合成方法
The synthesis of T10-lysine Peptide nucleic acid, T10-lysine involves solid-phase peptide synthesis (SPPS) and Fmoc chemistry. The Peptide nucleic acid, T10-lysine monomers are coupled to a resin support and elongated stepwise, followed by deprotection and cleavage from the resin. The lysine tail is then attached to the N-terminus of the Peptide nucleic acid, T10-lysine using N-hydroxysuccinimide (NHS) ester chemistry. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
属性
CAS 编号 |
139166-85-1 |
|---|---|
产品名称 |
Peptide nucleic acid, T10-lysine |
分子式 |
C116H155N43O41 |
分子量 |
2807.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-[[2-[2-aminoethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1 |
InChI 键 |
LRSFXPLKCFQBGL-AREVDUJESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C |
其他 CAS 编号 |
139166-85-1 |
同义词 |
peptide nucleic acid, T10-lysine PNA H-T(10)-Lys(NH2) PNA T10Lys T10Lys |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



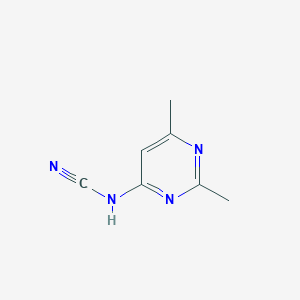
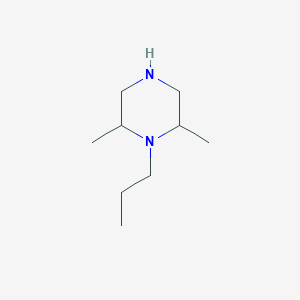
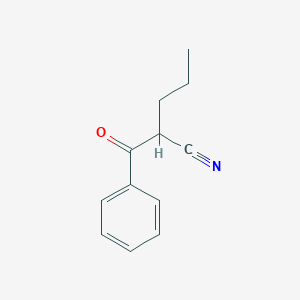
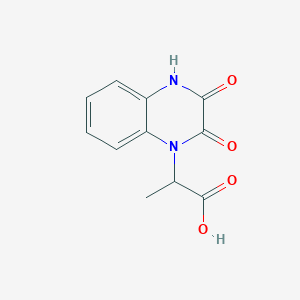
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
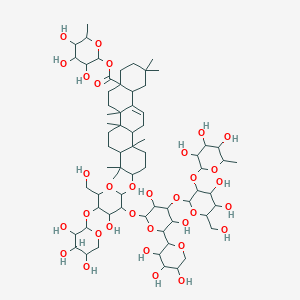
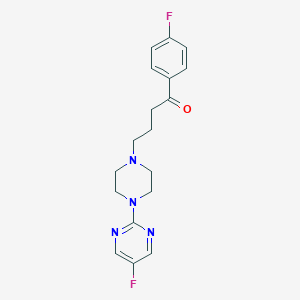
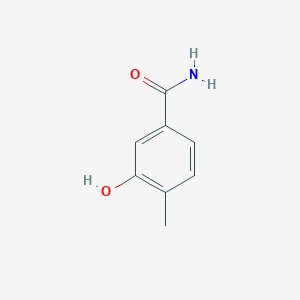

![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
